molecular formula C8H5Cl3F2O B1411250 2,4-Dichloro-5-(difluoromethoxy)benzyl chloride CAS No. 1803790-20-6

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride

Cat. No.: B1411250
CAS No.: 1803790-20-6
M. Wt: 261.5 g/mol
InChI Key: XEBZNVVFHIRQTA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H6Cl2F2O It is a derivative of benzyl chloride, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzyl chloride typically involves the chlorination of 2,4-dichloro-5-(difluoromethoxy)toluene. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the starting material with thionyl chloride under reflux conditions, leading to the formation of the desired benzyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural features and functional groups. The presence of chlorine and difluoromethoxy groups enhances its binding affinity and specificity towards target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluorobenzyl chloride
  • 2,4-Dichloro-5-methoxybenzyl chloride
  • 2,4-Dichloro-5-trifluoromethoxybenzyl chloride

Uniqueness

2,4-Dichloro-5-(difluoromethoxy)benzyl chloride is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,5-dichloro-2-(chloromethyl)-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3F2O/c9-3-4-1-7(14-8(12)13)6(11)2-5(4)10/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBZNVVFHIRQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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